

FgGpmk1-IN-1 CAS number and supplier information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FgGpmk1-IN-1*

Cat. No.: *B12429749*

[Get Quote](#)

FgGpmk1-IN-1: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **FgGpmk1-IN-1**, a novel inhibitor of the *Fusarium graminearum* mitogen-activated protein kinase (FgGpmk1).

Core Compound Information

FgGpmk1-IN-1 has been identified as a potent inhibitor of FgGpmk1, a key enzyme in the signaling pathway responsible for the pathogenicity of *Fusarium graminearum*, the primary causative agent of Fusarium head blight in cereals.

Property	Value
CAS Number	319490-29-4
Molecular Formula	C ₁₉ H ₁₆ N ₆ O ₂
Molecular Weight	360.37 g/mol

Supplier Information

FgGpmk1-IN-1 is available from various chemical suppliers for research purposes. The following is a non-exhaustive list of known suppliers:

- TargetMol
- CymitQuimica
- MedChemExpress
- Bio-Connect

Mechanism of Action and Signaling Pathway

FgGpmk1-IN-1 exerts its inhibitory effect on the FgGpmk1 MAP kinase pathway. This pathway is crucial for several aspects of fungal development and virulence, including the formation of infection structures and the production of mycotoxins like deoxynivalenol (DON). The inhibition of FgGpmk1 by **FgGpmk1-IN-1** disrupts the downstream signaling cascade, ultimately leading to a reduction in fungal pathogenicity.

The core mechanism involves the inhibition of FgGpmk1 phosphorylation. This, in turn, affects the nuclear localization of the downstream transcription factor FgSte12. The mislocalization of FgSte12 prevents the transcription of genes essential for fungal virulence and the biosynthesis of DON.

[Click to download full resolution via product page](#)

FgGpmk1 Signaling Pathway and Inhibition by **FgGpmk1-IN-1**

Experimental Data

The efficacy of **FgGpmk1-IN-1** has been quantified through various in vitro assays.

Assay	EC ₅₀
Inhibition of <i>F. graminearum</i> Conidial Germination	3.46 µg/mL

Key Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of **FgGpmk1-IN-1**.

Conidial Germination Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of **FgGpmk1-IN-1** on the germination of *F. graminearum* conidia.

Methodology:

- Prepare a suspension of *F. graminearum* conidia in a suitable liquid medium.
- Dispense the conidial suspension into microtiter plates.
- Add **FgGpmk1-IN-1** at a range of concentrations to the wells. A solvent control (e.g., DMSO) should be included.
- Incubate the plates under conditions conducive to conidial germination (e.g., 25°C for 6-8 hours).
- Observe the germination of conidia under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
- Calculate the percentage of germination for each concentration of **FgGpmk1-IN-1**.
- Determine the EC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.

FgGpmk1 Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of **FgGpmk1-IN-1** on the phosphorylation of FgGpmk1.

Methodology:

- Culture *F. graminearum* mycelia in a suitable liquid medium.
- Expose the mycelia to **FgGpmk1-IN-1** at various concentrations for a defined period.
- Harvest the mycelia and extract total proteins.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated FgGpmk1 (anti-phospho-p44/42 MAPK or similar).
- Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the chemiluminescent signal to visualize the levels of phosphorylated FgGpmk1.
- A loading control (e.g., an antibody against total FgGpmk1 or a housekeeping protein) should be used to normalize the results.

FgSte12 Nuclear Localization Assay (Fluorescence Microscopy)

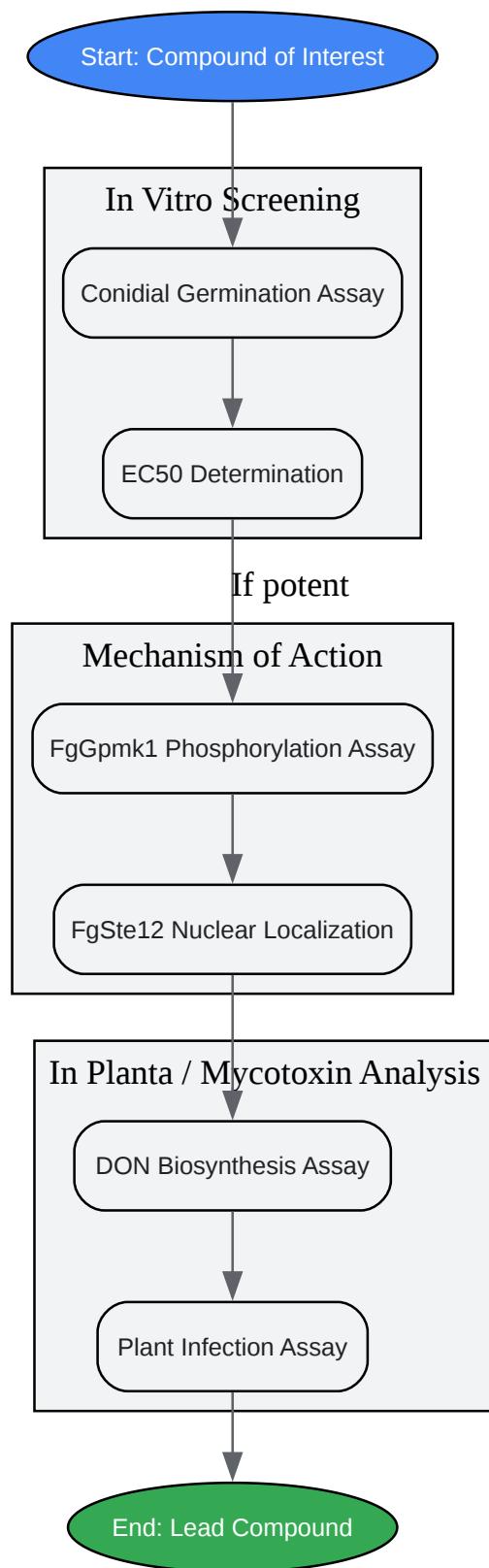
Objective: To observe the effect of **FgGpmk1-IN-1** on the subcellular localization of the transcription factor FgSte12.

Methodology:

- Use a *F. graminearum* strain expressing a fluorescently tagged FgSte12 (e.g., FgSte12-GFP).

- Culture the fungal strain in a medium that allows for microscopic observation (e.g., on a glass-bottom dish).
- Treat the culture with **FgGpmk1-IN-1** or a solvent control.
- Observe the subcellular localization of the FgSte12-GFP fusion protein using a fluorescence microscope.
- In the absence of the inhibitor, FgSte12-GFP should predominantly localize to the nucleus under inducing conditions.
- In the presence of **FgGpmk1-IN-1**, a mislocalization of FgSte12-GFP (e.g., cytoplasmic accumulation) is expected.

Deoxynivalenol (DON) Biosynthesis Inhibition Assay


Objective: To quantify the reduction in DON production by *F. graminearum* in the presence of **FgGpmk1-IN-1**.

Methodology:

- Inoculate a DON-inducing liquid medium with *F. graminearum*.
- Add **FgGpmk1-IN-1** at various concentrations to the cultures.
- Incubate the cultures for a period sufficient for DON production (e.g., 5-7 days).
- Extract the culture filtrate with a suitable organic solvent (e.g., ethyl acetate).
- Analyze the concentration of DON in the extracts using a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Compare the DON levels in the treated samples to the untreated control to determine the percentage of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a potential FgGpmk1 inhibitor.

[Click to download full resolution via product page](#)

Workflow for FgGpmk1 Inhibitor Evaluation

- To cite this document: BenchChem. [FgGpmk1-IN-1 CAS number and supplier information]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12429749#fggpmk1-in-1-cas-number-and-supplier-information\]](https://www.benchchem.com/product/b12429749#fggpmk1-in-1-cas-number-and-supplier-information)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com